molecular formula C9H17NO2 B14519230 2-Azetidinecarboxylic acid, 1-pentyl- CAS No. 62664-94-2

2-Azetidinecarboxylic acid, 1-pentyl-

Cat. No.: B14519230
CAS No.: 62664-94-2
M. Wt: 171.24 g/mol
InChI Key: FHOWDGWTMCQPHZ-UHFFFAOYSA-N
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Description

2-Azetidinecarboxylic acid, 1-pentyl-: is a derivative of azetidine-2-carboxylic acid, a non-protein amino acid that is structurally similar to proline This compound features a four-membered azetidine ring with a carboxylic acid group and a pentyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinecarboxylic acid, 1-pentyl- typically involves the following steps:

    Starting Material: The synthesis begins with azetidine-2-carboxylic acid.

    Substitution Reaction: The azetidine ring undergoes a substitution reaction where a pentyl group is introduced. This can be achieved using pentyl halides in the presence of a base such as sodium hydride.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of 2-Azetidinecarboxylic acid, 1-pentyl- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis systems can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the pentyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of pentanoic acid or pentanone derivatives.

    Reduction: Formation of 2-azetidinecarboxylic acid, 1-pentanol.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

Chemistry: 2-Azetidinecarboxylic acid, 1-pentyl- is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study protein folding and stability. Its incorporation into proteins can mimic the effects of proline, providing insights into protein structure and function.

Medicine: The compound’s structural similarity to proline makes it a candidate for drug design and development. It can be used to create proline analogs with potential therapeutic applications.

Industry: In the industrial sector, 2-Azetidinecarboxylic acid, 1-pentyl- can be used in the synthesis of specialty chemicals and polymers. Its unique properties make it valuable for creating materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-Azetidinecarboxylic acid, 1-pentyl- involves its incorporation into proteins in place of proline. This substitution can affect protein folding and stability, leading to changes in protein function. The compound can interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: The parent compound, which lacks the pentyl group.

    Proline: A naturally occurring amino acid with a similar structure but a five-membered ring.

    Pyrrolidine-2-carboxylic acid: Another proline analog with a different ring structure.

Uniqueness: 2-Azetidinecarboxylic acid, 1-pentyl- is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

62664-94-2

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-pentylazetidine-2-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-2-3-4-6-10-7-5-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12)

InChI Key

FHOWDGWTMCQPHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCC1C(=O)O

Origin of Product

United States

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